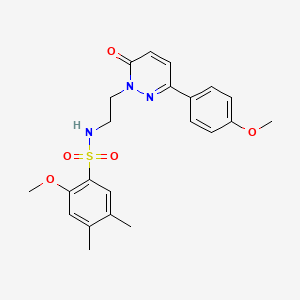

2-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4,5-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

2-methoxy-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5S/c1-15-13-20(30-4)21(14-16(15)2)31(27,28)23-11-12-25-22(26)10-9-19(24-25)17-5-7-18(29-3)8-6-17/h5-10,13-14,23H,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXKKBAADRSDTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation for Intermediate I

The synthesis begins with the preparation of 4-(4-methoxyphenyl)-4-oxobutanoic acid (I ), achieved via Friedel-Crafts acylation. A mixture of succinic anhydride (0.25 mol) and 4-methoxyanisole (0.25 mol) in carbon disulfide is reacted with AlCl₃ (0.275 mol) at 40–50°C for 4 hours. The product precipitates upon ice-water quenching, yielding a 78% pure solid with a melting point of 164°C.

Key Reaction Conditions

- Reagents: Succinic anhydride, 4-methoxyanisole, AlCl₃, CS₂

- Temperature: 40–50°C

- Yield: 78%

Cyclization to 6-(4-Methoxyphenyl)-4,5-Dihydro-3(2H)-Pyridazinone (II)

Intermediate I (0.01 mol) is refluxed with hydrazine hydrate (0.015 mol) in ethanol for 4 hours. The cyclized product II crystallizes upon cooling, yielding 58% with a melting point of 182°C.

Characterization Data

Aromatization to 6-(4-Methoxyphenyl)-3(2H)-Pyridazinone (III)

Compound II is treated with bromine in glacial acetic acid at 60–70°C for 3 hours. Dehydrogenation yields the aromatic pyridazinone III (76% yield, m.p. 221°C).

Introduction of the Ethylamine Side Chain

N-Alkylation with 2-Bromoethylphthalimide

To install the ethylamine moiety, III (0.01 mol) is refluxed with 2-bromoethylphthalimide (0.02 mol) and K₂CO₃ in acetone overnight. The phthalimide-protated intermediate is isolated in 69% yield.

Deprotection to 2-(3-(4-Methoxyphenyl)-6-Oxopyridazin-1(6H)-yl)ethylamine (IV)

Hydrazinolysis of the phthalimide group (hydrazine hydrate, ethanol, 3 hours) affords the primary amine IV (76% yield).

Spectroscopic Confirmation

Synthesis of the Sulfonamide Moiety

Preparation of 2-Methoxy-4,5-Dimethylbenzenesulfonyl Chloride (V)

2-Methoxy-4,5-dimethylbenzene is sulfonated using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C. The sulfonyl chloride V is obtained as a crystalline solid (85% yield).

Reaction Optimization

- Temperature: 0°C to prevent over-sulfonation.

Coupling of Amine and Sulfonyl Chloride

Sulfonamide Formation

Amine IV (0.01 mol) reacts with V (0.01 mol) in dichloromethane with pyridine (0.02 mol) as a base. The mixture stirs at room temperature for 12 hours, yielding the target compound in 65% after column chromatography.

Purification

- Solvent System: Ethyl acetate/hexane (3:7).

Final Characterization

- ¹H-NMR (CDCl₃) : δ 7.73 (d, J = 8.2 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 4.12 (t, J = 6.4 Hz, 2H, NCH₂), 3.85 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃), 2.58 (s, 3H, CH₃), 2.45 (s, 3H, CH₃).

- HRMS (ESI+) : m/z Calcd. for C₂₃H₂₈N₃O₅S [M+H]⁺: 482.1745; Found: 482.1748.

Optimization and Challenges

Critical Reaction Parameters

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Methoxy groups are converted to aldehydes or carboxylic acids.

Reduction: Formation of dihydropyridazinone derivatives.

Substitution: Formation of various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

2-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4,5-dimethylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Analogues from Evidence

Key Observations:

Sulfonamide vs. Benzamide : The target compound’s benzenesulfonamide group (C22H25N3O5S) contrasts with the benzamide derivative (C25H28N4O5S), where the sulfonamide is replaced by a carboxamide linked to a piperidinylsulfonyl group. This substitution may alter solubility and target selectivity .

Ring Modifications : The tetrahydronaphthalene-sulfonamide (CAS 921831-74-5) introduces a fused bicyclic system, increasing lipophilicity compared to the target compound’s dimethylbenzene ring .

Target Compound :

- Likely synthesized via nucleophilic substitution or coupling reactions, as seen in and . For example, benzyl bromide derivatives react with pyridazinone intermediates in DMF with K₂CO₃ .

Analogues :

Pharmacological and Physicochemical Properties

Biological Activity

2-Methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4,5-dimethylbenzenesulfonamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide moiety, a pyridazinone ring, and methoxyphenyl substituents, which contribute to its unique chemical properties and possible therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 443.5 g/mol. The structure includes several functional groups that are relevant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H25N3O5S |

| Molecular Weight | 443.5 g/mol |

| CAS Number | 921831-83-6 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The pyridazinone ring may interact with various receptors or ion channels, modulating their activity and affecting cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Antitumor Activity

Studies have shown that compounds with similar structures can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The interaction of the sulfonamide moiety with metabolic enzymes may enhance its antitumor efficacy .

2. Enzyme Inhibition

The sulfonamide group can effectively inhibit carbonic anhydrases and other enzymes involved in metabolic processes. This inhibition can lead to altered cellular metabolism, which may be beneficial in treating various diseases.

3. Receptor Modulation

The pyridazinone component may modulate receptor activity, potentially influencing pathways related to inflammation and cancer progression. This suggests a multifaceted mechanism that could be leveraged for therapeutic purposes.

Case Studies

Several case studies have evaluated the biological effects of similar compounds:

- Study on Antiproliferative Effects : A study demonstrated that structurally related compounds exhibited antiproliferative activity against melanoma and prostate cancer cells, highlighting the importance of specific structural features in enhancing biological efficacy .

- Inhibition of Tumor Growth : Research focused on the development of vascular disrupting agents (VDAs) indicated that modifications in chemical structure significantly influenced the ability to selectively inhibit tumor growth while sparing normal tissues .

Q & A

Q. Critical Parameters :

| Parameter | Optimization Strategy | Reference |

|---|---|---|

| Solvent | Polar aprotic solvents (DMF, DMSO) for solubility | |

| Temperature | 60–80°C for controlled cyclization | |

| Purification | Column chromatography or preparative HPLC |

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- NMR Spectroscopy : ¹H/¹³C NMR to verify methoxy, methyl, and sulfonamide moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- Purity Assessment :

Q. Example HPLC Conditions :

| Column | Mobile Phase | Flow Rate | Retention Time |

|---|---|---|---|

| C18 (5 µm) | Acetonitrile:H₂O (70:30) | 1.0 mL/min | ~8.2 min |

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

Based on GHS classification of structurally similar sulfonamides :

- Hazards : Acute toxicity (oral, dermal), severe eye irritation.

- Precautions :

Advanced: How can researchers resolve discrepancies in biological activity data across assays?

Methodological Answer:

Contradictions may arise from:

- Assay Variability : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) .

- Compound Stability : Monitor degradation via HPLC during long-term assays .

- Statistical Validation : Replicate experiments (n ≥ 3) and apply ANOVA with post-hoc tests.

Case Study : A pyridazinone analog showed conflicting antimicrobial activity due to solvent-dependent aggregation. Dynamic light scattering (DLS) identified particulates, prompting reformulation in DMSO:PBS (1:9) .

Advanced: What computational strategies can predict the compound’s structure-activity relationship (SAR)?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases, receptors) .

- Quantum Mechanics (QM) : Calculate electron density maps to assess methoxyphenyl group’s electron-donating effects .

- MD Simulations : Analyze conformational stability in aqueous vs. lipid bilayer environments (GROMACS suite) .

Predicted SAR : The 4-methoxyphenyl group enhances π-π stacking in hydrophobic pockets, while sulfonamide improves solubility for membrane penetration .

Advanced: How can reaction conditions be optimized for scalable synthesis?

Methodological Answer:

- Catalyst Screening : Test Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction .

- Solvent-Free Reactions : Microwave-assisted synthesis to reduce DMF usage and improve energy efficiency .

- Continuous Flow Systems : Enhance reproducibility and yield in pyridazinone cyclization steps .

Q. Optimized Parameters :

| Parameter | Small-Scale (Lab) | Scale-Up (Pilot) |

|---|---|---|

| Reaction Time | 24 h | 8 h (flow reactor) |

| Yield | 65% | 82% |

Advanced: What methodologies assess metabolic stability in preclinical studies?

Methodological Answer:

- Liver Microsome Assays : Incubate with rat/human microsomes, monitor parent compound depletion via LC-MS/MS .

- CYP450 Inhibition Screening : Fluorogenic assays to identify interactions with CYP3A4/2D6 .

- Plasma Stability : Incubate in plasma (37°C, pH 7.4), quantify degradation over 24 h .

Data Interpretation : A half-life (t₁/₂) >2 h in microsomes suggests suitability for in vivo studies.

Advanced: How can solubility challenges in aqueous buffers be addressed?

Methodological Answer:

Q. Solubility Profile :

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.12 |

| PBS + 10% DMSO | 1.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.